A Technical Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Versatile Building Block for Bioconjugation
A Technical Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Versatile Building Block for Bioconjugation
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-canonical, or unnatural, amino acid derivative designed for advanced applications in chemical biology, peptide chemistry, and drug development. Its unique structure combines three key chemical features: an Fmoc-protected alpha-amino group, an (R)-configured stereocenter, and a terminal azide (B81097) group on an eight-carbon side chain. This combination makes it an invaluable tool for the site-specific modification of peptides and the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).[1][2]
The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes the molecule directly compatible with standard solid-phase peptide synthesis (SPPS) workflows, allowing for its precise incorporation at any desired position within a peptide sequence.[3][4] The core functionality resides in the terminal azide (-N₃) group, which serves as a bioorthogonal chemical handle. This handle does not react with native biological functional groups but can be selectively targeted with a corresponding alkyne-containing molecule through "click chemistry".[5][6] This enables the efficient and specific covalent attachment of various payloads, including fluorescent dyes, imaging agents, polymers, or cytotoxic drugs.[3][7]
Core Properties and Specifications
The fundamental properties of (R)-8-Azido-2-(Fmoc-amino)octanoic acid are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (R)-8-Azido-2-(Fmoc-amino)octanoic acid | [1][8] |
| CAS Number | 1191429-18-1 | [1][8] |
| Molecular Formula | C₂₃H₂₆N₄O₄ | [8] |
| Molecular Weight | 422.5 g/mol | [8] |
| Primary Application | Non-cleavable ADC Linker, Click Chemistry | [1][2] |
| Key Functional Groups | Fmoc (amine protection), Azide (ligation) | [3][4] |
Principle of Application: A Gateway to Click Chemistry
The primary utility of (R)-8-Azido-2-(Fmoc-amino)octanoic acid is to introduce an azide moiety into a peptide sequence. The azide is a key component in a class of highly efficient and specific bioorthogonal reactions known as azide-alkyne cycloadditions.[9][10] Once the peptide is synthesized with this unnatural amino acid, the azide handle can be used for two main types of click reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a high-yielding reaction between the azide and a terminal alkyne, catalyzed by a copper(I) source. It rapidly and irreversibly forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the peptide to the alkyne-modified molecule.[6][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of a potentially cytotoxic copper catalyst. It involves reacting the azide with a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The inherent ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it highly suitable for experiments in living systems.[2][6]
The general workflow for utilizing this compound is a multi-step process beginning with peptide synthesis and culminating in the final conjugated product.
Comparison of Click Chemistry Reactions
The choice between CuAAC and SPAAC depends on the specific experimental context, particularly the sensitivity of the biomolecules to copper.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | [2][6] |
| Catalyst | Required : Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | None : Reaction driven by ring strain | [2][6] |
| Reaction Speed | Very Fast (minutes to hours) | Fast (typically slower than CuAAC) | [6] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo studies | [6] |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole (regioisomeric mixture) | [2][9] |
Experimental Protocols
The following are representative protocols for the incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic acid into a peptide and its subsequent modification via CuAAC.
Protocol 1: Incorporation via Fmoc-SPPS
This protocol describes a single coupling cycle for adding the azido-amino acid to a growing peptide chain on a solid support resin.
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine group (following a standard Fmoc deprotection step). Swell the resin in dimethylformamide (DMF).
-
Activation of Amino Acid: In a separate vessel, dissolve (R)-8-Azido-2-(Fmoc-amino)octanoic acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 eq.) in DMF. Add a base such as diisopropylethylamine (DIEA) (6-10 eq.) to the solution to activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to go to completion.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[11]
-
Confirmation (Optional): Perform a qualitative ninhydrin (B49086) test to confirm the absence of free primary amines, indicating a successful coupling.
-
Fmoc Deprotection: To continue peptide elongation, treat the resin with a 20% piperidine (B6355638) in DMF solution for 10-20 minutes to remove the Fmoc group from the newly added azido-amino acid, preparing it for the next coupling cycle.[11]
Protocol 2: CuAAC Bioconjugation
This protocol describes the conjugation of a purified azide-containing peptide to a molecule functionalized with a terminal alkyne.
-
Peptide Preparation: After synthesis, cleave the azide-containing peptide from the resin and deprotect its side chains using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry. Lyophilize the pure peptide.
-
Reaction Mixture Preparation:
-
Dissolve the azide-peptide (1 eq.) and the alkyne-payload (1.5-2 eq.) in a biocompatible solvent mixture (e.g., water/DMSO or PBS/t-butanol).
-
Prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing CuSO₄ (0.1-0.5 eq.) with a reducing agent like sodium ascorbate (B8700270) (1-2 eq.). A copper ligand such as TBTA can be added to stabilize the Cu(I) and improve reaction efficiency.
-
-
Conjugation Reaction: Add the catalyst solution to the peptide/alkyne mixture. Vortex briefly and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the final peptide-payload conjugate from excess reagents and unreacted starting materials using reverse-phase HPLC.
-
Analysis: Characterize the final product by mass spectrometry to confirm successful conjugation and lyophilize for storage.
Application Spotlight: Antibody-Drug Conjugates (ADCs)
A key application for (R)-8-Azido-2-(Fmoc-amino)octanoic acid is in the synthesis of antibody-drug conjugates (ADCs).[1][2] In this context, a peptide containing this residue can act as a linker that is first attached to a cytotoxic drug. The modified peptide-drug linker is then conjugated to an antibody, creating a highly targeted therapeutic agent.
This strategy allows for the precise, covalent attachment of a drug to an antibody, creating a stable conjugate that can selectively deliver a therapeutic payload to target cells (e.g., cancer cells) while minimizing off-target toxicity. The octanoic acid chain provides spacing between the antibody and the drug, which can be critical for efficacy.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. (R)-8-Azido-2-(Fmoc-amino)octanoic acid, 1191429-18-1 | BroadPharm [broadpharm.com]
- 9. peptide.com [peptide.com]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. peptide.com [peptide.com]

